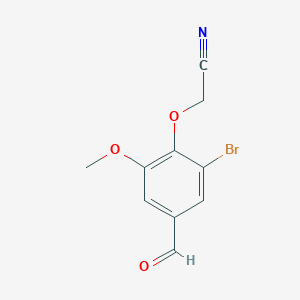

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C10H8BrNO3 It is a brominated derivative of phenoxyacetonitrile, characterized by the presence of a formyl group and a methoxy group on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile typically involves the bromination of a suitable phenoxyacetonitrile precursor. One common method is the bromination of 4-formyl-6-methoxyphenoxyacetonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and mild heating.

Oxidation: Oxidizing agents like potassium permanganate, solvents such as water or acetone, and controlled temperature.

Reduction: Reducing agents like sodium borohydride, solvents such as methanol or tetrahydrofuran, and low temperature.

Major Products Formed

Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of (2-Bromo-4-carboxy-6-methoxyphenoxy)acetonitrile.

Reduction: Formation of (2-Bromo-4-hydroxymethyl-6-methoxyphenoxy)acetonitrile.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula C10H8BrNO4 and a molecular weight of approximately 270.079 g/mol. Its structure includes a brominated aromatic ring with a formyl group and a methoxy substituent, connected to an acetonitrile moiety. The presence of these functional groups enhances its reactivity and biological activity.

Antiviral and Anticancer Activity

Research indicates that compounds similar to 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile exhibit significant biological activities, particularly in antiviral and anticancer domains. Halogenated phenoxy compounds have been studied for their antiviral potency, showing low nanomolar activity against certain viruses. The unique combination of halogenation and functional groups in this compound may enhance its bioactivity, potentially making it effective against various pathogens and cancer cells.

Enzyme Inhibition

The compound's structure suggests potential interactions with biological targets, influenced by the presence of halogen atoms and functional groups. For instance, the bromine substituent may enhance binding affinity to specific enzymes or receptors, while the methoxy group could influence solubility and permeability across biological membranes. Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including reactions with chloroacetic acid to yield various derivatives. This multi-step synthesis allows for the exploration of different functionalization strategies that can lead to compounds with enhanced properties.

Reactivity Studies

The compound's reactivity has been explored through various reaction types, including oxidation, reduction, and substitution reactions. For example:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Aqueous medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium hydride | Dimethyl sulfoxide |

These reactions highlight its versatility in synthetic organic chemistry.

A study focused on similar brominated compounds demonstrated their effectiveness as acetylcholinesterase inhibitors, showcasing their potential in neuropharmacology. The compounds exhibited significant anti-inflammatory effects in vitro, reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that this compound may also possess similar anti-inflammatory properties .

Pharmacokinetic Studies

Pharmacokinetic studies on related compounds have shown promising results regarding their absorption and metabolism in biological systems. These studies are vital for understanding how this compound behaves in vivo, influencing its therapeutic potential .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the methoxy group can influence the compound’s solubility and membrane permeability, affecting its distribution and activity within biological systems.

Comparación Con Compuestos Similares

Similar Compounds

(2-Bromo-4-formyl-6-methoxyphenoxy)acetic acid: Similar structure with an acetic acid group instead of an acetonitrile group.

(2-Bromo-4-formyl-6-methoxyphenoxy)ethanol: Similar structure with an ethanol group instead of an acetonitrile group.

(2-Bromo-4-formyl-6-methoxyphenoxy)propionitrile: Similar structure with a propionitrile group instead of an acetonitrile group.

Uniqueness

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs

Actividad Biológica

2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile is a synthetic organic compound characterized by its unique structure, which includes a brominated aromatic ring, a formyl group, and a methoxy substituent. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer domains.

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 270.079 g/mol. The presence of halogen and various functional groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 270.079 g/mol |

| Structure | Structure |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activities. Halogenated phenoxy compounds have been shown to possess low nanomolar activity against certain viruses, suggesting that the unique combination of bromination and functional groups in this compound may enhance its bioactivity .

Case Study:

In studies involving related compounds, it was found that halogenation significantly increased binding affinity to viral enzymes, which is crucial for the development of antiviral agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. The presence of the bromine atom may enhance the compound's ability to interact with specific molecular targets involved in cancer cell proliferation. For instance, it has been suggested that brominated compounds can induce apoptosis in cancer cells through various mechanisms .

Research Findings:

- In vitro studies demonstrated that similar compounds exhibited IC50 values as low as 19 nM against specific cancer cell lines, indicating potent anticancer activity .

- The mechanism of action may involve disruption of cellular signaling pathways or direct interaction with DNA .

The biological activity of this compound is believed to be influenced by its structural components:

- Bromine Substituent: Enhances binding affinity to biological targets.

- Methoxy Group: Improves solubility and permeability across biological membranes, facilitating better absorption and efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(4-Bromo-2-formyl-6-methoxyphenoxy)acetonitrile | Different bromination pattern | Antiviral |

| 2-(2-Formyl-5-methoxyphenoxy)acetonitrile | Variation in methoxy position | Anticancer |

| 6-(4-Cyanophenyl)-N-(4-cyanophenyl)pyridin-2,3-diamine | Contains nitrogen heterocycles | Antimicrobial |

These comparisons highlight the unique structural features of this compound that may contribute to its specific biological activities.

Propiedades

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSPWMLKCXJJRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.